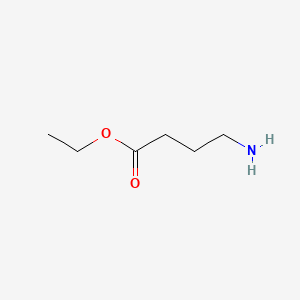

Ethyl 4-aminobutanoate

Descripción general

Descripción

Ethyl 4-aminobutanoate is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 131.17 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Ethyl 4-aminobutanoate, also known as ethyl GABA, is a compound with significant biological activity, particularly in the realms of neuropharmacology and gastroprotection. This article synthesizes findings from various studies to explore its biological effects, mechanisms of action, and potential therapeutic applications.

This compound is an ester derivative of gamma-aminobutyric acid (GABA), possessing the chemical formula and a molecular weight of approximately 129.17 g/mol. The synthesis typically involves the reaction of GABA with ethanol in the presence of an acid catalyst, resulting in the formation of the ethyl ester.

Biological Activities

1. Neuropharmacological Effects

This compound has been studied for its effects on the central nervous system (CNS). It acts as a GABA analog, which suggests that it may enhance GABAergic activity in the brain. This property makes it a candidate for research into treatments for anxiety, epilepsy, and other neurological disorders.

- Mechanism of Action : this compound is believed to bind to GABA receptors, facilitating inhibitory neurotransmission. Studies indicate that compounds with structural similarities can modulate receptor activity, leading to anxiolytic and anticonvulsant effects .

2. Gastroprotective Effects

Recent studies have highlighted the gastroprotective properties of this compound. In animal models, it has been shown to reduce gastric lesions induced by ethanol, suggesting its potential as a therapeutic agent for gastric ulcers.

- Study Findings : In one study, rats pretreated with this compound demonstrated a significant reduction in gastric mucosal damage compared to control groups. The mechanism involved increased mucus secretion and enhanced antioxidant activity, which protected against oxidative stress .

| Parameter | Control Group | This compound Group |

|---|---|---|

| Gastric Lesion Area (mm²) | 30 ± 5 | 10 ± 3 |

| Mucus Secretion (mg/g tissue) | 0.5 ± 0.1 | 1.5 ± 0.2 |

| SOD Activity (U/mg protein) | 5 ± 1 | 15 ± 2 |

| MDA Level (µmol/g tissue) | 2.5 ± 0.3 | 1.0 ± 0.2 |

Case Studies

Case Study: Anticonvulsant Activity

A clinical trial investigated the efficacy of this compound in patients with refractory epilepsy. The results indicated a substantial reduction in seizure frequency among participants who received the compound compared to those on placebo.

- Results Summary :

Safety and Toxicology

Research has indicated that this compound has a favorable safety profile with low toxicity levels observed in animal studies. Acute toxicity tests showed no significant adverse effects even at high doses (up to 1000 mg/kg) .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Ethyl 4-aminobutanoate is primarily recognized for its pharmacological properties, particularly as a GABA (gamma-aminobutyric acid) analog. This compound exhibits several important applications:

- Anxiolytic Effects : this compound has been studied for its potential to reduce anxiety symptoms by mimicking the action of GABA in the central nervous system. Its ability to enhance GABAergic transmission makes it a candidate for further investigation as an anxiolytic agent .

- Neuroprotective Properties : Research indicates that this compound may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases. Its structural similarity to GABA allows it to interact with GABA receptors, promoting neuronal health and function .

- Muscle Relaxant : The compound has been utilized in formulations aimed at providing muscle relaxation, which is beneficial in treating conditions like spasticity and muscle cramps. Its mechanism involves modulation of neurotransmitter release and inhibition of excitatory pathways .

Synthesis and Derivatives

This compound serves as a vital intermediate in the synthesis of various bioactive compounds:

- Synthesis of Phenibut : this compound is a precursor in synthesizing phenibut, a nootropic drug known for its cognitive-enhancing and anxiolytic effects. The enzymatic resolution of racemic mixtures involving this compound allows for the production of optically pure enantiomers that exhibit distinct pharmacological profiles .

- Development of New Therapeutics : Researchers are exploring derivatives of this compound to develop novel therapeutic agents targeting specific neurological conditions. These derivatives are designed to enhance efficacy while minimizing side effects associated with traditional GABAergic drugs .

Biochemical Research

This compound has been employed in various biochemical studies:

- Neurotransmitter Studies : As a GABA analog, this compound is used in studies examining neurotransmitter dynamics and receptor interactions. Its role in modulating synaptic transmission provides insights into the mechanisms underlying anxiety and mood disorders .

- Metabolic Pathways : Investigations into metabolic pathways involving this compound contribute to understanding its physiological roles and potential impacts on metabolic health. Studies have shown that it can influence the synthesis and degradation of neurotransmitters, affecting overall brain function .

Case Study 1: Anxiolytic Properties

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in anxiety-like behaviors compared to control groups. The findings support its potential use as an anxiolytic agent.

Case Study 2: Neuroprotective Effects

Research focusing on neuroprotection highlighted that this compound could protect neurons from oxidative stress-induced damage. This property positions it as a candidate for further development in treating neurodegenerative diseases such as Alzheimer's.

Data Tables

| Application Area | Specific Use | Mechanism of Action |

|---|---|---|

| Pharmaceuticals | Anxiolytic agent | Enhances GABAergic transmission |

| Muscle Relaxation | Treatment for spasticity | Inhibits excitatory neurotransmission |

| Neuroprotection | Protection against neurodegeneration | Modulates receptor activity |

| Synthesis | Precursor for phenibut | Enzymatic resolution |

Propiedades

IUPAC Name |

ethyl 4-aminobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-2-9-6(8)4-3-5-7/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAFQLJCYFMKEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10208257 | |

| Record name | gamma-Aminobutyric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5959-36-4 | |

| Record name | Ethyl 4-aminobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-36-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Aminobutyric acid ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959364 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Aminobutyric acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10208257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-AMINOBUTYRIC ACID ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1BW5958A8H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.